molecular formula C15H14ClNO4S B2482559 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-23-3

2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2482559
CAS RN: 339097-23-3
M. Wt: 339.79
InChI Key: NXCYBQJILDPVGC-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which contains a sulfonyl group attached to a chlorophenyl group and an acetamide group attached to a methoxyphenyl group . Acetamide derivatives are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include an aromatic ring structure from the phenyl groups, a sulfonyl group (-SO2-), and an acetamide group (CH3CONH-). The methoxy group (-OCH3) and chloro group (-Cl) are substituents on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl, acetamide, methoxy, and chloro groups) would influence its properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities of similar compounds, it could have potential uses in medicinal chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-13-7-5-12(6-8-13)17-15(18)10-22(19,20)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYBQJILDPVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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